molecular formula C14H19F3N2O3 B12079388 tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate

Cat. No.: B12079388
M. Wt: 320.31 g/mol
InChI Key: YYBGEZXSZSCJKF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate is a chemical compound that features a trifluoromethyl group, an amino group, and a carbamate group

Preparation Methods

The synthesis of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-amino-5-(trifluoromethyl)phenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as palladium. The reaction mixture is typically cooled to low temperatures to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino group allows for specific interactions with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate can be compared with similar compounds such as:

    tert-Butyl carbamate: A simpler compound with similar structural features but lacking the trifluoromethyl group.

    3-amino-5-(trifluoromethyl)phenol: A related compound that serves as a precursor in the synthesis of the target compound.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H19F3N2O3

Molecular Weight

320.31 g/mol

IUPAC Name

tert-butyl N-[2-[3-amino-5-(trifluoromethyl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(15,16)17)6-10(18)8-11/h6-8H,4-5,18H2,1-3H3,(H,19,20)

InChI Key

YYBGEZXSZSCJKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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